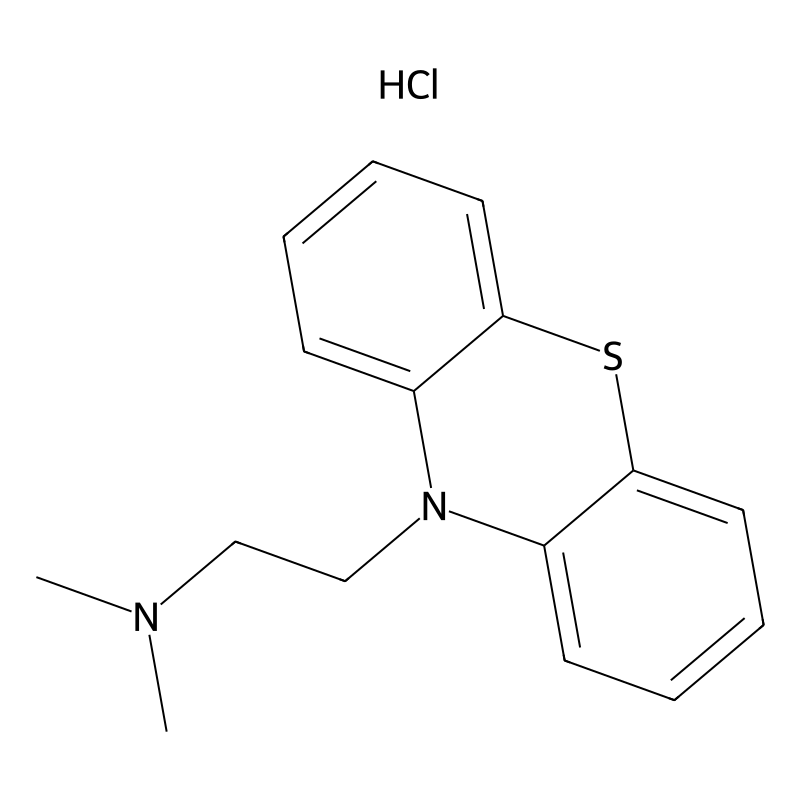

Fenethazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fenethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class. Its chemical formula is C₁₆H₁₉ClN₂S, and it is characterized by a thiazine ring structure combined with a phenyl group. This compound is primarily used for its sedative and antiemetic properties, making it effective in treating allergic reactions and motion sickness. Fenethazine hydrochloride has a moderate affinity for histamine H₁ receptors, which contributes to its antihistaminic effects .

- N-alkylation: The nitrogen atom in the thiazine ring can be alkylated, leading to various derivatives with altered pharmacological properties.

- Oxidation: The sulfur atom in the thiazine ring can be oxidized, potentially affecting the compound's activity and stability.

- Hydrolysis: In aqueous environments, fenethazine hydrochloride may hydrolyze, impacting its efficacy and shelf life .

Fenethazine hydrochloride exhibits several biological activities:

- Antihistaminic: It blocks histamine H₁ receptors, reducing allergy symptoms such as itching and swelling.

- Sedative: Its central nervous system depressant effects make it useful in treating anxiety and sleep disorders.

- Antiemetic: Fenethazine hydrochloride is effective against nausea and vomiting, particularly related to motion sickness .

The synthesis of fenethazine hydrochloride typically involves several steps:

- Formation of the thiazine ring: This is achieved through cyclization reactions involving phenolic compounds and thioamide derivatives.

- Substitution reactions: Alkyl groups are introduced to the nitrogen atom to produce various analogs.

- Hydrochloride salt formation: The free base of fenethazine is reacted with hydrochloric acid to yield fenethazine hydrochloride .

Studies have shown that fenethazine hydrochloride interacts with several other drugs, which may enhance or diminish its effects:

- CNS depressants: Co-administration with other central nervous system depressants can lead to increased sedation.

- Antidepressants: Certain antidepressants may alter the metabolism of fenethazine, affecting its efficacy and safety profile.

- Antihypertensives: There may be interactions that could potentiate hypotensive effects when used concurrently .

Fenethazine hydrochloride shares structural and functional similarities with other compounds in the phenothiazine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Promethazine | Phenothiazine | Antihistamine | Stronger sedative effects |

| Chlorpromazine | Phenothiazine | Antipsychotic | Primarily used in psychiatric care |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its cardiotoxicity risks |

| Trimeprazine | Phenothiazine | Antihistamine | Less sedative effect compared to fenethazine |

Fenethazine hydrochloride stands out due to its balanced antihistaminic and sedative properties without the pronounced side effects seen in some of its counterparts, making it suitable for a broader range of applications .